2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Pharmaceutical formulation Aqueous solubility Salt selection

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS 1841081-26-2) is the hydrochloride salt form of a proline analog belonging to the class of alpha amino acids. Its core structure contains a pyrroline ring with a double bond at the 3,4-position, conferring a non‑aromatic but conformationally restricted geometry distinct from saturated proline.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57
CAS No. 1841081-26-2
Cat. No. B2640000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
CAS1841081-26-2
Molecular FormulaC5H8ClNO2
Molecular Weight149.57
Structural Identifiers
SMILESC1C=CC(N1)C(=O)O.Cl
InChIInChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H
InChIKeyPBONQQTYSBKKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS 1841081-26-2) – High-Purity, Readily Soluble Proline Analog for Research and Development


2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS 1841081-26-2) is the hydrochloride salt form of a proline analog belonging to the class of alpha amino acids. Its core structure contains a pyrroline ring with a double bond at the 3,4-position, conferring a non‑aromatic but conformationally restricted geometry distinct from saturated proline [1]. This heterocyclic scaffold is recognized as a versatile intermediate for pharmaceutical synthesis and as a tool compound in biological research due to its ability to act as a substrate or inhibitor of various proline‑recognizing enzymes [2]. The hydrochloride salt provides enhanced aqueous solubility and handling stability compared to the free base, making it a preferred form for procurement when reliable dissolution and reproducibility in experimental workflows are critical .

Why 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride Cannot Be Replaced by Generic Proline Analogs


While a variety of proline analogs are available, substitution of 2,5‑dihydro‑1H‑pyrrole‑2‑carboxylic acid hydrochloride with alternatives such as the free base 3,4‑dehydro‑DL‑proline, N‑protected derivatives (e.g., Boc‑ or Fmoc‑3,4‑dehydro‑L‑proline), or other cyclic imino acids (e.g., L‑azetidine‑2‑carboxylic acid) is not interchangeable. First, the hydrochloride salt offers a solubility advantage—approximately 10‑fold higher aqueous solubility than the free base—directly impacting experimental consistency and formulation workflows . Second, the unprotected amino and carboxyl groups are essential for enzymatic recognition; protected derivatives require an additional deprotection step and may exhibit altered reactivity or cellular permeability . Third, despite sharing the pyrroline ring, alternative proline analogs exhibit divergent inhibition profiles: L‑azetidine‑2‑carboxylic acid shows minimal to no effect on prolyl hydroxylase activity in comparative studies, whereas 3,4‑dehydroproline exerts a pronounced and selective inhibitory effect [1]. These distinctions underscore why generic substitution without consideration of salt form, protection state, and target engagement leads to non‑comparable experimental outcomes.

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: Direct Comparator-Based Quantitative Evidence for Scientific Selection


Hydrochloride Salt vs. Free Base: Solubility and Formulation Stability

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS 1841081-26-2) is the hydrochloride salt form, while 3,4-dehydro-L-proline (CAS 4043-88-3) is the corresponding free base. The hydrochloride salt exhibits a significant solubility advantage: the free base is described as 'slightly soluble in water' and requires ethanol or acidic solutions for full dissolution [1]. In contrast, the hydrochloride salt is a highly water‑soluble powder at room temperature, enabling aqueous‑based assays and formulations without the need for organic co‑solvents . This solubility difference is critical for reproducible experimental conditions and for maintaining compound integrity during storage and handling.

Pharmaceutical formulation Aqueous solubility Salt selection Chemical synthesis

Prolyl‑tRNA Synthetase Inhibition: 3,4‑Dehydroproline vs. L‑Azetidine‑2‑carboxylic Acid

In a head‑to‑head comparative study using cultured 3T6 fibroblasts, 3,4‑dehydroproline (the active moiety of the target hydrochloride salt) and L‑azetidine‑2‑carboxylic acid were evaluated for their effects on collagen synthesis and prolyl hydroxylase activity. Cells cultured with 3,4‑dehydroproline for 24 hours exhibited partial inhibition of prolyl hydroxylase activity and produced under‑hydroxylated collagen [1]. In stark contrast, L‑azetidine‑2‑carboxylic acid showed no effect on prolyl hydroxylase activity and had a significantly reduced impact on proline hydroxylation levels [1]. Furthermore, in a partially purified prolyl‑tRNA synthetase system, 3,4‑dehydroproline was identified as the preferred inhibitor among several proline analogs tested [2].

Collagen biosynthesis Prolyl hydroxylase Enzyme inhibition Protein synthesis

Strychnine‑Sensitive Glycine Receptor Binding: Comparative IC50 Analysis

2,5‑Dihydro‑1H‑pyrrole‑2‑carboxylic acid (the parent free acid) has been characterized for its interaction with the strychnine‑sensitive glycine receptor, a modulatory site on the NMDA receptor complex. In a radioligand binding assay using [³H]‑strychnine, the compound exhibited an IC50 of 242,000 nM (242 µM) for inhibition of strychnine binding to the rat NMDA receptor 1 [1]. This quantitative affinity value allows direct comparison with other known glycine site ligands. For context, strychnine itself is a potent antagonist with a Ki in the low nanomolar range, whereas this compound acts as a weak competitive ligand, providing a benchmark for structure‑activity relationship studies and for distinguishing its pharmacological profile from more potent glycine receptor modulators [1].

Neuropharmacology Glycine receptor NMDA receptor Binding affinity

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: Optimal Scientific and Industrial Application Scenarios


Development of Collagen‑Modulating Therapies and Fibrosis Research

Based on the compound's demonstrated ability to inhibit prolyl‑tRNA synthetase and reduce prolyl hydroxylase activity in cell culture, the hydrochloride salt is a strategic selection for studies investigating collagen biosynthesis, extracellular matrix remodeling, and fibrotic diseases. Unlike other proline analogs such as L‑azetidine‑2‑carboxylic acid which show no effect on prolyl hydroxylase, this compound selectively interferes with collagen maturation [1]. The enhanced water solubility of the hydrochloride form ensures consistent dosing in in vitro assays and facilitates formulation development for in vivo models of hepatic fibrosis or dermal scarring, where reproducible compound delivery is essential [2].

Synthesis of Chiral Pyrrolidine Building Blocks for Drug Discovery

The compound serves as a key chiral intermediate in the preparation of substituted pyrrolidines and N‑protected derivatives such as Boc‑3,4‑dehydro‑L‑proline, which are widely employed in solid‑phase peptide synthesis and medicinal chemistry . Its rigid, unsaturated ring imparts conformational constraints to peptides, influencing receptor binding and metabolic stability. Procurement of the hydrochloride salt, rather than the free base, simplifies downstream chemistry by providing a pre‑ionized, highly soluble starting material that can be directly used in coupling reactions or protection steps, thereby improving overall synthetic efficiency .

Preparation of VLA‑4 Antagonists and Glycine Receptor Modulators

The compound is a documented precursor for the synthesis of morpholinyl‑4‑piperidinylacetic acid derivatives that act as potent, orally active VLA‑4 antagonists, and it also serves as a β‑proline analog for agonists targeting the strychnine‑sensitive glycine receptor [3]. Given its measured IC50 of 242 µM at the glycine receptor, it provides a moderate‑affinity scaffold for optimization. Researchers aiming to develop novel anti‑inflammatory agents (via VLA‑4 inhibition) or neuromodulatory compounds benefit from using the hydrochloride salt to ensure consistent reaction kinetics and solubility in the multistep synthetic sequences required for analog generation.

Enzymology and Metabolic Engineering Studies Involving Proline Metabolism

2,5‑Dihydro‑1H‑pyrrole‑2‑carboxylic acid acts as a competitive substrate and inhibitor of enzymes within the proline metabolic pathway, including prolyl‑tRNA synthetase and D‑amino acid oxidase [4]. In biochemical assays, the hydrochloride salt's high solubility and defined stoichiometry allow precise preparation of stock solutions for enzyme kinetic studies, such as determining inhibition constants or assessing metabolic flux. This makes it an essential tool compound for enzymologists and synthetic biologists engineering proline‑dependent pathways in microorganisms or plants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.